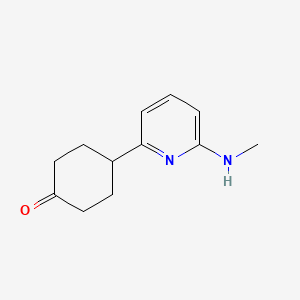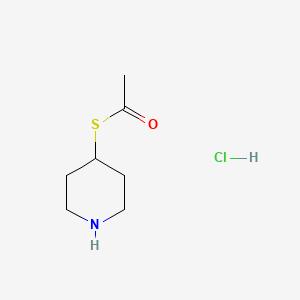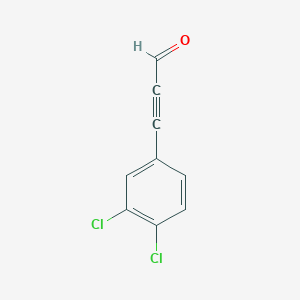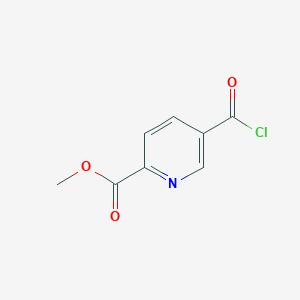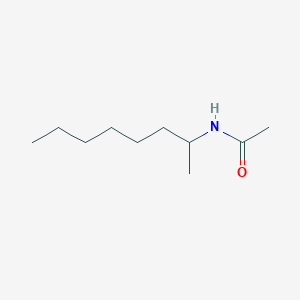
4-Isobutyl-5-methylthiophene-2-carboxylic acid
描述
4-Isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with isobutyl and methyl groups. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-methylthiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
化学反应分析
Types of Reactions
4-Isobutyl-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
4-Isobutyl-5-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 4-Isobutyl-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the isobutyl and methyl substituents, resulting in different chemical properties.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the isobutyl group.
4-Isobutylthiophene-2-carboxylic acid: Similar structure but without the methyl group.
Uniqueness
4-Isobutyl-5-methylthiophene-2-carboxylic acid is unique due to the presence of both isobutyl and methyl groups on the thiophene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiophene derivatives .
属性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC 名称 |
5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)4-8-5-9(10(11)12)13-7(8)3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI 键 |
UCDSWXWZBDJXRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C(=O)O)CC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

